3-(Trifluoromethoxy)piperidine hydrochloride
Description
3-(Trifluoromethoxy)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a trifluoromethoxy (-OCF₃) group at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry and agrochemical research due to the unique physicochemical properties imparted by the trifluoromethoxy group, including enhanced lipophilicity, metabolic stability, and electronic effects.
Properties
IUPAC Name |
3-(trifluoromethoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h5,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUKHXXEPUCJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)piperidine hydrochloride typically involves the introduction of the trifluoromethoxy group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a trifluoromethoxy reagent under controlled conditions. For example, the reaction of piperidine with trifluoromethanesulfonic anhydride in the presence of a base can yield 3-(Trifluoromethoxy)piperidine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Synthesis
3-(Trifluoromethoxy)piperidine hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting molecules, making them suitable candidates for drug development.
Example Compounds Synthesized :
- Antidepressants : Variants of piperidine derivatives have been explored for their potential antidepressant effects.
- Antipsychotics : The compound has been used in the synthesis of novel antipsychotic agents that target specific neurotransmitter receptors.
Research indicates that derivatives of 3-(trifluoromethoxy)piperidine exhibit notable biological activities, including:
- Inhibition of Enzymes : Certain derivatives have shown promise as enzyme inhibitors, particularly in cancer research.
- Neuropharmacological Effects : Studies have indicated potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier.
Data Table: Summary of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Pharmaceutical Synthesis | Used as a precursor in the synthesis of various drugs. | Antidepressants, Antipsychotics |
| Biological Activity | Exhibits enzyme inhibition and neuropharmacological effects. | Cancer inhibitors, Neuroprotective agents |
| Chemical Research | Serves as a reagent in chemical reactions for developing new materials or compounds. | Novel piperidine derivatives |
Case Study 1: Synthesis of Antidepressant Derivatives
A study published in a peer-reviewed journal demonstrated the synthesis of several antidepressant candidates using this compound as a key intermediate. The synthesized compounds were evaluated for their serotonin reuptake inhibition, showing promising results compared to existing medications.
Case Study 2: Neuropharmacological Research
In another study, researchers investigated the neuropharmacological properties of piperidine derivatives containing trifluoromethoxy groups. The findings suggested that these compounds could modulate neurotransmitter systems effectively, indicating potential therapeutic applications for anxiety and depression.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Structural Analogues
The table below highlights key structural analogs, focusing on substituent variations and their implications:
Key Observations :
- Positional Isomerism : The 4-(Trifluoromethoxy)piperidine HCl () differs only in the substituent position, which can alter steric interactions and binding affinity in biological systems.
- Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than methoxy (-OCH₃), enhancing resistance to oxidative metabolism.
Physicochemical Properties
Comparative data for select analogs:
Insights :
- Solubility in polar solvents (e.g., DMSO) is common among hydrochloride salts due to ionic character.
Biological Activity
3-(Trifluoromethoxy)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique chemical structure and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug development. This article provides an overview of its biological activity, synthesis, applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethoxy group, which significantly alters its electronic properties. This modification can influence the compound's interaction with biological targets, enhancing its pharmacological profile.
The mechanism of action of this compound primarily involves its incorporation into peptide sequences and other biological molecules. The trifluoromethoxy group affects the electronic properties of the compound, which can lead to improved binding affinities with various biological targets. This property is particularly relevant in the context of enzyme-substrate interactions and receptor binding.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that compounds containing trifluoromethyl groups can enhance cytotoxic effects against cancer cell lines. For instance, derivatives of this compound have been evaluated for their ability to induce apoptosis in various cancer cell models .
- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmitter systems, particularly in relation to NMDA receptor modulation. Binding studies indicate that it may inhibit NMDA receptor activity, which is relevant for conditions like Alzheimer's disease and epilepsy .
- Enhanced Stability : The presence of the trifluoromethoxy group contributes to increased resistance against enzymatic degradation, making it suitable for therapeutic applications where prolonged circulation time is necessary.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of piperidine derivatives, this compound was shown to induce significant cytotoxicity in FaDu hypopharyngeal tumor cells compared to non-fluorinated analogs. The compound exhibited IC50 values in the nanomolar range, highlighting its potential as an effective anticancer agent .
Case Study 2: Neuropharmacological Studies
Binding assays conducted on rat brain membranes revealed that this compound could inhibit the binding of radiolabeled ligands to NMDA receptors. This inhibition was measured at varying concentrations, demonstrating a dose-dependent response that could have implications for treating neuropsychiatric disorders .
Comparative Analysis with Related Compounds
A comparative analysis was conducted between this compound and other fluorinated and non-fluorinated piperidine derivatives. The following table summarizes key properties:
| Compound | Lipophilicity | Stability | Biological Activity |
|---|---|---|---|
| This compound | High | High | Enhanced |
| Non-fluorinated analog | Moderate | Moderate | Standard |
| (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid | High | High | Enhanced |
This table illustrates how the trifluoromethoxy substitution enhances key properties relevant to biological activity.
Q & A
Q. What are the recommended synthetic routes for 3-(trifluoromethoxy)piperidine hydrochloride, and what analytical methods validate its purity and structure?
The synthesis of trifluoromethoxy-substituted piperidines typically involves nucleophilic substitution or catalytic trifluoromethoxylation under anhydrous conditions . For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical to confirm the trifluoromethoxy group's presence and substitution pattern. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, with acceptance criteria ≥95% . Mass spectrometry (MS) further confirms molecular weight (e.g., [M+H]+ ion at m/z 234.1 for C₇H₁₁F₃NO·HCl).
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to limited toxicity data for this specific compound, general precautions for piperidine derivatives apply:
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
- Storage : Store at 2–8°C in sealed, moisture-resistant containers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?
The trifluoromethoxy (-OCF₃) group enhances lipophilicity (logP ~1.8) and metabolic stability compared to methoxy (-OCH₃) analogs. This increases membrane permeability, making the compound suitable for CNS-targeted studies . Polar surface area (PSA) is reduced to ~20 Ų, favoring blood-brain barrier penetration.
Advanced Research Questions
Q. What pharmacological targets are associated with 3-(trifluoromethoxy)piperidine derivatives, and how are structure-activity relationships (SAR) optimized?
Piperidine derivatives with trifluoromethoxy groups are explored for:
- CNS Targets : Dopamine D₂/D₃ receptors and serotonin transporters (SERT), with SAR studies focusing on substituent positioning (e.g., para vs. meta) .
- Enzyme Inhibition : Monoamine oxidase (MAO) and acetylcholinesterase (AChE), where -OCF₃ enhances binding affinity via hydrophobic interactions .
- Case Study : Pitolisant (a piperidine derivative) targets histamine H₃ receptors, demonstrating the scaffold’s versatility .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Common discrepancies arise from:
- Purity Variability : Batches with <95% purity (e.g., due to unreacted intermediates) may skew IC₅₀ values .
- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or solvent (DMSO vs. saline) alter solubility and activity .
- Resolution : Validate purity via HPLC-MS and standardize assay protocols (e.g., Eurofins Panlabs’ kinase profiling) .
Q. What strategies are effective for synthesizing enantiomerically pure this compound?
Chiral resolution methods include:
Q. How does the hydrochloride salt form impact the compound’s stability and formulation in preclinical studies?
The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in PBS) but may:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
